methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate
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Overview
Description
Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate is an organic compound with the molecular formula C14H19BO4. It is a derivative of benzoic acid and contains a boronate ester group, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromomethylbenzoate and bis(pinacolato)diboron.
Reaction Conditions: The reaction is carried out under palladium-catalyzed conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is heated to promote the coupling reaction, resulting in the formation of the desired boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for larger batch sizes. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity starting materials and catalysts is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: DMF, THF, or toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Cross-Coupling Products: Various biaryl or styrene derivatives.
Oxidation Products: Phenolic compounds.
Hydrolysis Products: Benzoic acid derivatives.
Scientific Research Applications
Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The compound exerts its effects primarily through its boronate ester group, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Methoxycarbonylphenylboronic Acid: A related compound with a similar structure but without the dioxaborolane group.
Pinacolborane: Another boronate ester used in organic synthesis.
Uniqueness
Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate is unique due to its combination of a boronate ester and a benzoate ester, providing dual functionality. This makes it particularly versatile in organic synthesis, allowing for the formation of complex molecules through multiple reaction pathways.
Properties
Molecular Formula |
C16H21BO4 |
---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate |
InChI |
InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-10-12-6-8-13(9-7-12)14(18)19-5/h6-11H,1-5H3 |
InChI Key |
HMVOEARLVYGSGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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